molecular formula C7H8FNO3S B2407568 3-Fluoro-5-methoxybenzene-1-sulfonamide CAS No. 1701846-11-8

3-Fluoro-5-methoxybenzene-1-sulfonamide

Cat. No.: B2407568
CAS No.: 1701846-11-8
M. Wt: 205.2
InChI Key: XEUCTENKHROKRB-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Fluoro-5-methoxybenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-5-methoxybenzene, which is commercially available or can be synthesized through established methods.

    Sulfonation: The introduction of the sulfonamide group is achieved through sulfonation reactions. This involves reacting the starting material with sulfonyl chloride (e.g., chlorosulfonic acid) under controlled conditions to form the sulfonyl chloride intermediate.

    Amination: The sulfonyl chloride intermediate is then treated with ammonia or an amine to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

3-Fluoro-5-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-5-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

3-Fluoro-5-methoxybenzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

  • 4-Fluoro-3-methoxybenzenesulfonamide
  • 3-Chloro-5-methoxybenzenesulfonamide
  • 3-Fluoro-4-methoxybenzenesulfonamide

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique combination of fluorine and methoxy groups in this compound imparts distinct chemical and biological properties, making it a compound of interest in various research fields .

Properties

IUPAC Name

3-fluoro-5-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUCTENKHROKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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